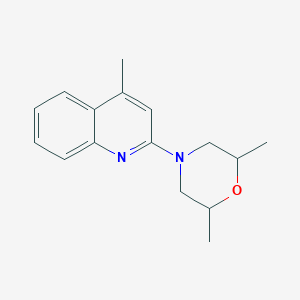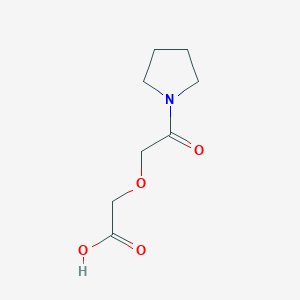
(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Adsorption Properties
Research has investigated OPAA’s incorporation into natural sodium alginate polymers to create adsorbents. These have shown significant adsorption capacities, which could be useful in environmental cleanup and rare earth metal ions recovery .
Unfortunately, the available search results do not provide enough information to detail six to eight unique applications. However, these three applications give an insight into the versatility and potential of OPAA in scientific research.
For further detailed sections or more specific applications, additional specialized databases or scientific publications would need to be consulted.
BenchChem Springer - Rare Earth Metal Ions Adsorption Springer - Rare Earth Metal Ions Adsorption PDF
Mechanism of Action
Target of Action
The primary target of (2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid are rare earth elements (REEs) such as La, Gd, Y, and Sc . These elements are globally acknowledged as essential components in the realm of clean energy technologies .
Mode of Action
(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid interacts with its targets through adsorption . The compound is incorporated into natural sodium alginate polymers to create adsorbents . The introduction of the compound notably reduces the gel’s selectivity towards Cu, Pb, Cd, and Cr .
Biochemical Pathways
The compound affects the adsorption mechanisms of REEs . Spectroscopic analyses highlighted the critical involvement of C=O and C–O functional groups in these mechanisms . The adsorption of REEs onto the gels could be characterized by uniform or non-uniform monolayer surface adsorption .
Pharmacokinetics
Thermodynamic evaluations were conducted for various gels against ree 3+ ions at 29815 K .
Result of Action
The result of the compound’s action is the adsorption of REEs . The pristine sodium alginate gel (SAG) demonstrated adsorption capacities of 222.4, 202.6, 199.1 and 398.0 mg g−1 for La, Gd, Y, and Sc, respectively . The composite gel infused with the compound at a 1:1 ratio exhibited higher adsorption values .
Action Environment
The action of the compound is influenced by environmental factors such as pH . An optimal pH of 5 was identified for the adsorption of REE 3+ ions . Furthermore, the most efficient recovery of REE 3+ was observed with 0.1 M HCl/CaCl2 .
properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(5-13-6-8(11)12)9-3-1-2-4-9/h1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUZQXANIVPZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-2-pyrrolidin-1-ylethoxy)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2974804.png)
![5-Benzyl-6-methyl-2-[({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2974807.png)
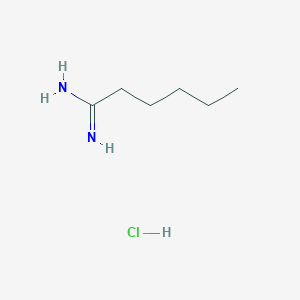
![2-(benzo[d]thiazol-2-ylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2974810.png)
![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2974812.png)
![7-(2,2-Dimethylpropyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2974814.png)
![3-allyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974815.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2974816.png)
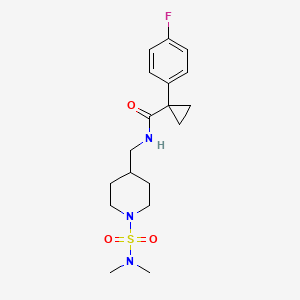
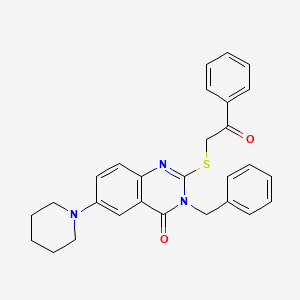
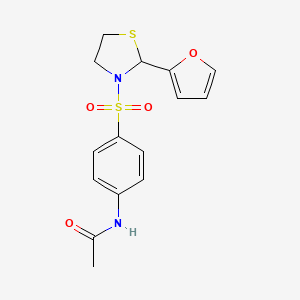
![4-Bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2974824.png)
